2-Isobutoxy-6-methoxyphenylboronic acid
Overview
Description
2-Isobutoxy-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C11H17BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with isobutoxy and methoxy groups at the 2 and 6 positions, respectively . This compound is of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-6-methoxyphenylboronic acid typically involves the reaction of 2-isobutoxy-6-methoxyphenylboronic ester with a suitable boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-6-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
2-Isobutoxy-6-methoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Isobutoxy-6-methoxyphenylboronic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules . The compound’s unique structure allows for specific interactions with biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylboronic acid: Similar in structure but lacks the isobutoxy group.
2,6-Dimethoxyphenylboronic acid: Contains two methoxy groups instead of one methoxy and one isobutoxy group.
2-Ethoxyphenylboronic acid: Similar but with an ethoxy group instead of an isobutoxy group.
Uniqueness
2-Isobutoxy-6-methoxyphenylboronic acid is unique due to the presence of both isobutoxy and methoxy groups, which influence its reactivity and interactions. This combination of substituents provides distinct steric and electronic properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
[2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-10-6-4-5-9(15-3)11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROWNDUHJNWYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OCC(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584768 | |
Record name | [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-97-3 | |
Record name | B-[2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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